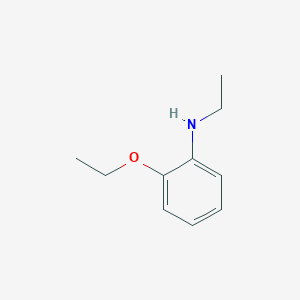

2-ethoxy-N-ethylaniline

Description

Significance of Aniline (B41778) Derivatives in Contemporary Organic Synthesis

Aniline derivatives are organic compounds derived from aniline and are crucial reactants in various chemical syntheses. wisdomlib.org Their high reactivity makes them essential for creating more complex molecular structures. wisdomlib.org These compounds are integral to the manufacturing of a diverse range of products, including polyurethanes, rubber processing chemicals, herbicides, and pigments. wikipedia.org

In the pharmaceutical industry, aniline derivatives are key intermediates in the synthesis of numerous drugs, such as analgesics, antihistamines, and antimicrobials. ontosight.aislideshare.net They are also used to create agrochemicals like herbicides and fungicides, which are vital for crop protection. consegicbusinessintelligence.commdpi.com The textile and printing industries utilize aniline-based compounds for dyes and pigments. consegicbusinessintelligence.com Furthermore, in materials science, these derivatives are used in the synthesis of polymers and other functional materials. ontosight.ai

Overview of Ethoxy- and N-Alkylated Anilines in Research Disciplines

Ethoxy- and N-alkylated anilines are specific classes of aniline derivatives that have garnered significant interest in various research fields. The introduction of an ethoxy group (-OCH2CH3) or an N-alkyl group (an alkyl group attached to the nitrogen atom) can significantly modify the chemical and physical properties of the parent aniline molecule. These modifications can influence the compound's reactivity, solubility, and biological activity.

N-alkylation, for instance, is a common strategy in medicinal chemistry to modulate the pharmacological profile of a compound. yufenggp.com N-alkylated anilines are used as intermediates in the synthesis of dyes and other organic products. transparencymarketresearch.com For example, N-ethylaniline is utilized in the chemical industry for the synthesis of other compounds and in the production of certain polymers. transparencymarketresearch.com

Research Gaps and Future Directions Pertaining to 2-ethoxy-N-ethylaniline

While the broader classes of aniline derivatives have been extensively studied, specific compounds like this compound are less characterized in publicly available scientific literature. A significant research gap exists in understanding the unique properties and potential applications that arise from the specific combination of an ortho-ethoxy group and an N-ethyl group on the aniline scaffold.

Future research should focus on several key areas. A primary objective would be the thorough investigation of the fundamental chemical and physical properties of this compound. This includes detailed studies of its reactivity in various organic transformations. Elucidating its spectroscopic characteristics would also be crucial for its identification and characterization in complex mixtures.

Another important direction is the exploration of its potential applications. Given the roles of related aniline derivatives, research into the use of this compound as an intermediate in the synthesis of novel pharmaceuticals, agrochemicals, or specialized dyes could be fruitful. Investigating its potential as a monomer for new polymers with unique thermal or optical properties would also be a valuable avenue of research. Furthermore, computational studies could be employed to predict its properties and guide experimental work, accelerating the discovery of its potential uses.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2525-53-3 |

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| Boiling Point | 245-246 °C |

| Density | 0.985 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-N-ethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-11-9-7-5-6-8-10(9)12-4-2/h5-8,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYZUSIOIGXXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Ethoxy N Ethylaniline

Established Synthetic Routes and Mechanistic Insights

Traditional methods for the synthesis of N-alkylanilines form the foundation for producing 2-ethoxy-N-ethylaniline. These routes are well-documented and offer reliable pathways to the target molecule.

N-Alkylation Reactions of Anilines

Direct N-alkylation of a primary aniline (B41778) is a fundamental approach for the synthesis of secondary amines. mdma.ch In the context of this compound, this involves the reaction of 2-ethoxyaniline with an ethylating agent.

The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the aniline attacks the electrophilic ethyl group of the alkylating agent. Common ethylating agents include ethyl halides (e.g., ethyl iodide, ethyl bromide) or sulfates (e.g., diethyl sulfate). The use of a base is often necessary to neutralize the hydrogen halide byproduct and to deprotonate the aniline, thereby increasing its nucleophilicity. rsc.org A significant challenge in this method is controlling the degree of alkylation, as the secondary amine product can undergo further reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt. mdma.ch

| Starting Material | Reagent | Base | Solvent | Typical Conditions |

| 2-Ethoxyaniline | Ethyl Iodide | K₂CO₃ | Acetonitrile | Reflux |

| 2-Ethoxyaniline | Diethyl Sulfate | NaOH | Water/Toluene | Room Temperature |

This table presents illustrative reaction conditions for the N-alkylation of 2-ethoxyaniline based on general principles of aniline alkylation.

Etherification Approaches to Ethoxybenzene Scaffolds

The synthesis of the 2-ethoxybenzene moiety is a critical step if the starting material is not already appropriately substituted. A common method is the Williamson ether synthesis, starting from 2-aminophenol. wikipedia.org In this approach, the phenolic hydroxyl group is deprotonated by a strong base to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.

To achieve selective O-alkylation over N-alkylation, the amino group is often protected, for instance, as an anilide. google.com This protecting group reduces the nucleophilicity of the nitrogen, directing the alkylation to the oxygen atom. google.com Following etherification, the protecting group is removed to yield 2-ethoxyaniline, which can then be subjected to N-ethylation as described previously.

Reductive Amination Strategies

Reductive amination offers a versatile and widely used method for the formation of C-N bonds. sigmaaldrich.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. sigmaaldrich.comlibretexts.org For the synthesis of this compound, this can be approached in two ways:

Reaction of 2-ethoxybenzaldehyde (B52182) with ethylamine (B1201723): The aldehyde and primary amine condense to form an N-ethyl-2-ethoxybenzylimine, which is subsequently reduced.

Reaction of 2-ethoxyaniline with acetaldehyde (B116499): The primary aniline reacts with the aldehyde to form an N-(2-ethoxyphenyl)ethanimine, followed by reduction.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. organic-chemistry.org Catalytic hydrogenation over metals like palladium or nickel is also an effective reduction method. wikipedia.org Reductive amination is often preferred over direct alkylation due to better control over the degree of alkylation, reducing the formation of tertiary amines. wikipedia.org

| Carbonyl Compound | Amine | Reducing Agent | Solvent |

| 2-Ethoxybenzaldehyde | Ethylamine | NaBH(OAc)₃ | Dichloromethane |

| Acetaldehyde | 2-Ethoxyaniline | H₂/Pd-C | Ethanol (B145695) |

This table illustrates potential reactant combinations and reagents for the synthesis of this compound via reductive amination.

Synthesis from Nitrobenzene (B124822) Precursors

The synthesis can also commence from a nitroaromatic compound, such as 2-ethoxynitrobenzene. innospk.com This route involves two main steps: the reduction of the nitro group to an amine, followed by N-alkylation.

The reduction of the nitro group is a standard transformation in organic synthesis and can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) or chemical reduction with metals in acidic media (e.g., Fe, Sn, or Zn in HCl). chemicalbook.com Once 2-ethoxyaniline is formed, it can be ethylated using the methods described in the N-alkylation or reductive amination sections. sciengine.com A one-pot synthesis of N-ethylaniline from nitrobenzene and ethanol has been reported, suggesting the potential for a streamlined process. sciengine.com

Novel and Sustainable Synthetic Strategies

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally benign methods. Catalytic approaches, particularly those employing transition metals, are at the forefront of these innovations.

Catalytic Synthesis Approaches (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed reactions have become powerful tools for C-N bond formation. researchgate.netchemrxiv.org These methods offer high efficiency, mild reaction conditions, and broad functional group tolerance. rsc.org One of the most significant advancements in this area is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.netnih.gov

In this process, a catalyst, often a palladium complex, facilitates the oxidation of an alcohol (e.g., ethanol) to the corresponding aldehyde or ketone. mdma.ch This carbonyl compound then reacts with an amine (e.g., 2-ethoxyaniline) to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" from the alcohol in the initial step. acs.org This method is highly atom-economical as it uses alcohols as alkylating agents and generates only water as a byproduct. mdma.ch

Palladium catalysts, often supported on materials like silica (B1680970) or iron oxide, have demonstrated excellent performance in the N-alkylation of amines with alcohols. mdma.chrsc.org These heterogeneous catalysts offer the additional advantage of easy recovery and recyclability. rsc.org

| Amine | Alkylating Agent | Catalyst | Conditions |

| 2-Ethoxyaniline | Ethanol | Pd/C | High Temperature/Pressure |

| 2-Ethoxyaniline | Ethanol | Pd/Fe₂O₃ | Base-free |

This table provides examples of palladium-catalyzed N-alkylation reactions based on literature for similar substrates.

The mechanism of palladium-catalyzed N-alkylation often involves an oxidative addition and reductive elimination cycle. acs.org In some cases, a key palladium-catalyst intermediate can be isolated and characterized, providing valuable mechanistic insights. acs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound has been approached through the lens of green chemistry, which emphasizes waste prevention, atom economy, and the use of less hazardous substances. One documented method involves a nickel-catalyzed cross-coupling reaction. This approach aligns with green chemistry principles by employing a catalytic amount of a transition metal, which is superior to stoichiometric reagents, and by utilizing solvents with favorable environmental profiles.

A specific example is the coupling of an aryl chloride with ethylamine using a single-component nickel catalyst. The reaction was successfully performed in cyclopentyl methyl ether (CPME), a solvent noted for its green chemistry attributes, including a high boiling point and reduced potential for peroxide formation compared to other ethers. researchgate.net This method resulted in a high yield of the desired product, demonstrating an efficient and more sustainable pathway. researchgate.net

| Parameter | Condition/Value |

|---|---|

| Catalyst | Single-component Nickel Catalyst |

| Additive | Benzonitrile (8 mol %) |

| Solvent | Cyclopentyl methyl ether (CPME) |

| Yield | 84% |

| Purification | Column Chromatography |

Microwave-Aided Synthesis for Reaction Optimization

Microwave-assisted organic synthesis is a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. The mechanism involves the direct heating of polar molecules in the reaction mixture through dielectric loss, resulting in rapid and uniform temperature increases.

While the N-alkylation of aromatic amines is a reaction class that has been shown to benefit significantly from microwave irradiation, specific studies detailing the microwave-assisted synthesis of this compound are not prominently featured in the reviewed literature. However, based on analogous reactions, such a synthesis would be expected to proceed efficiently. The typical parameters for microwave-assisted N-alkylation of anilines involve heating the amine with an alkylating agent in the presence of a base and a high-boiling polar solvent.

| Parameter | Typical Condition/Value |

|---|---|

| Reactants | Aromatic Amine, Alkyl Halide |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | DMF or NMP (minimal amount) |

| Temperature | 80 - 150 °C |

| Time | 3 - 30 minutes |

| Power | 100 - 300 W |

Note: This table presents typical conditions for related reactions to illustrate the methodology, as specific data for this compound was not found in the searched literature.

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and reaction control. In a flow system, reactants are pumped through a reactor where they mix and react. The precise control over parameters like temperature, pressure, and residence time allows for the optimization of reaction conditions, often leading to improved yields and selectivity. researchgate.net

The N-alkylation of amines is well-suited for flow chemistry, as the enhanced heat and mass transfer can control exothermic events and the use of packed-bed catalysts can simplify purification. researchgate.net This technology is particularly beneficial for reactions that require hazardous reagents or produce unstable intermediates. While the application of flow chemistry has been demonstrated for the synthesis of various N-alkylanilines, published research specifically detailing a continuous flow process for this compound is limited. A hypothetical flow setup would likely involve pumping a solution of 2-ethoxyaniline and an ethylating agent through a heated reactor column packed with a heterogeneous catalyst.

| Parameter | Typical Condition/Value |

|---|---|

| Reactor Type | Packed-Bed Reactor (PBR) |

| Catalyst | Heterogeneous (e.g., Pd/C, supported Ru) |

| Temperature | 100 - 200 °C |

| Pressure | 5 - 20 bar |

| Residence Time | 2 - 20 minutes |

| Flow Rate | 0.1 - 1.0 mL/min |

Note: This table presents typical conditions for N-alkylation of anilines in flow systems to illustrate the methodology, as specific data for this compound was not found in the searched literature.

Reaction Kinetics and Thermodynamic Considerations in Formation Reactions

The synthesis of this compound via N-alkylation is governed by key kinetic and thermodynamic principles. The direct alkylation of a primary amine like 2-ethoxyaniline with an ethylating agent such as ethyl bromide can be complicated. Kinetically, the product, a secondary amine, is often more nucleophilic than the starting primary amine, which can lead to a subsequent reaction forming a tertiary amine (N,N-diethyl-2-ethoxyaniline) and even a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org This over-alkylation reduces the selectivity and yield of the desired secondary amine.

Catalytic methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, are designed to circumvent this issue. In these reactions, a catalyst temporarily dehydrogenates an alcohol (e.g., ethanol) to an aldehyde in situ. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the secondary amine and water as the only byproduct. nih.gov The rate of such a reaction typically depends on the concentrations of the amine, the alcohol, and the catalyst, as well as temperature. The activation energy for the N-alkylation of aniline with benzyl (B1604629) alcohol over a Ni/O-clay catalyst, for example, has been calculated to be 37 kcal/mol, indicating a significant energy barrier that necessitates catalysis or elevated temperatures. semanticscholar.org

Chemical Reactivity, Derivatization, and Functionalization of 2 Ethoxy N Ethylaniline

Electrophilic Aromatic Substitution Reactions

The presence of two electron-donating groups, the N-ethylamino (-NHEt) and the ethoxy (-OEt), renders the benzene (B151609) ring of 2-ethoxy-N-ethylaniline highly activated towards electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com Both substituents increase the electron density of the ring through resonance and inductive effects, making it more nucleophilic and thus more reactive towards electrophiles than benzene. minia.edu.eglibretexts.org

Regioselectivity and Steric Effects

The directing influence of the substituents on the aromatic ring determines the position of incoming electrophiles. Both the N-ethylamino and ethoxy groups are classified as ortho, para-directors, meaning they direct electrophilic attack to the positions ortho and para relative to themselves. libretexts.orglibretexts.org In this compound, the N-ethylamino group is at position 1 and the ethoxy group is at position 2.

The N-ethylamino group, being the more powerful activating group, exerts the dominant directing effect. libretexts.org It strongly activates its ortho position (C6) and its para position (C4). The ethoxy group activates its ortho position (C3) and its para position (C5).

However, steric hindrance plays a crucial role in determining the final product distribution. wikipedia.org The ethyl groups on both the nitrogen and oxygen atoms create considerable bulk around the C3 and C6 positions.

Position 4 (para to -NHEt): This position is strongly activated by the primary directing group and is sterically accessible, making it the most probable site for electrophilic attack.

Position 6 (ortho to -NHEt): While electronically activated, this position is flanked by the two bulky substituents, leading to significant steric hindrance that disfavors attack.

Position 5 (para to -OEt): This position is activated and relatively unhindered, making it a likely secondary site for substitution.

Position 3 (ortho to -OEt): Attack at this site is sterically hindered by the adjacent N-ethylamino group, making it less favorable.

Therefore, electrophilic aromatic substitution on this compound is expected to yield predominantly the 4-substituted product, with the 5-substituted isomer as a potential minor product.

| Position | Relation to -NHEt (C1) | Relation to -OEt (C2) | Electronic Activation | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|---|

| 3 | meta | ortho | Activated | High | Low |

| 4 | para | meta | Strongly Activated | Low | High (Major Product) |

| 5 | meta | para | Activated | Low | Moderate (Minor Product) |

| 6 | ortho | - | Strongly Activated | Very High | Very Low |

Influence of Substituents on Reaction Rates

The rate of electrophilic aromatic substitution is significantly influenced by the nature of the substituents already present on the benzene ring. masterorganicchemistry.com Activating groups increase the reaction rate compared to benzene, while deactivating groups decrease it. wikipedia.org

Both the N-ethylamino and ethoxy groups are strong activating groups because the nitrogen and oxygen atoms bear lone pairs of electrons that can be donated to the aromatic ring via resonance. libretexts.org This donation of electron density stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, thereby lowering the activation energy and increasing the reaction rate. wikipedia.orglibretexts.org

The N-ethylamino group is a more potent activator than the ethoxy group. Consequently, this compound undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, at a much faster rate than benzene, aniline (B41778), or ethoxybenzene. minia.edu.egmasterorganicchemistry.com The combined activating effect of both groups makes the ring exceptionally reactive, often requiring milder reaction conditions to prevent polysubstitution or side reactions.

Reactions at the Amino Nitrogen Center

The secondary amino group in this compound is a key site for functionalization due to the nucleophilicity of the nitrogen atom and the presence of a reactive N-H bond.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily attacking electrophilic acylating and sulfonylating agents.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) yields the corresponding N-acyl derivative, N-acetyl-2-ethoxy-N-ethylaniline. libretexts.org This reaction is often performed to introduce a protecting group, which moderates the high reactivity of the amino group during subsequent electrophilic aromatic substitution reactions. libretexts.org

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base results in the formation of a sulfonamide. This reaction is analogous to the Hinsberg test for amines. Electrochemical methods have also been developed for the sulfonylation of related N,N-dialkylanilines. acs.org

Further Alkylation and Quaternization

As a secondary amine, the nitrogen center can undergo further alkylation.

Alkylation: Reaction with an alkyl halide, such as ethyl iodide, can introduce a second ethyl group to form the tertiary amine, 2-ethoxy-N,N-diethylaniline.

Quaternization: Exhaustive alkylation, for instance with an excess of a methylating agent like methyl iodide, leads to the formation of a quaternary ammonium (B1175870) salt, such as [2-ethoxy-N-ethyl-N,N-dimethylanilinium] iodide. Compounds like N-Ethyl-N-(2-chloroethyl)aniline are examples of alkylated anilines used as precursors in dye synthesis. wikipedia.org

Condensation Reactions with Carbonyl Compounds

This compound can react with aldehydes and ketones in condensation reactions. The nature of the product depends on the structure of the carbonyl compound.

Enamine Formation: With aldehydes or ketones that possess an α-hydrogen, the reaction typically proceeds through an initial carbinolamine intermediate, which then dehydrates to form a stable enamine.

Schiff Base/Imine Formation (Intermediate): The reaction of aniline with acetaldehyde (B116499) to form N-ethylaniline proceeds via a Schiff base intermediate which is then reduced. google.com A similar condensation can occur with this compound, though as a secondary amine, the final stable product after dehydration (if possible) would be an enamine rather than an imine. Such condensation reactions are fundamental in the synthesis of various heterocyclic compounds and dye precursors. researchgate.net

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetic Anhydride | N-Acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-Sulfonamide |

| Alkylation | Ethyl Iodide | Tertiary Amine |

| Quaternization | Methyl Iodide (excess) | Quaternary Ammonium Salt |

| Condensation | Ketone (with α-H) | Enamine |

Transformations Involving the Ethoxy Group

The ethoxy group in this compound, while generally stable, can participate in specific chemical transformations, primarily involving the cleavage of the ether bond. This reactivity is crucial for unmasking a phenol (B47542) group, which can then be used for further molecular modifications.

The most significant reaction involving the ethoxy group of this compound is the cleavage of the C–O ether linkage. libretexts.org This reaction is typically achieved under harsh conditions using strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). ucalgary.ca

The mechanism for this transformation begins with the protonation of the ether's oxygen atom by the strong acid. This step is fast and reversible and converts the ethoxy group into a good leaving group (a neutral ethanol (B145695) molecule). ucalgary.camasterorganicchemistry.com Following protonation, a nucleophilic halide ion (I⁻ or Br⁻) attacks the ethyl group's carbon atom. ucalgary.ca Since the ethyl group is a primary alkyl group, this nucleophilic substitution proceeds via an SN2 mechanism. masterorganicchemistry.comwikipedia.org The attack results in the cleavage of the alkyl-oxygen bond, yielding two primary products: 2-(N-ethylamino)phenol and an ethyl halide (ethyl iodide or ethyl bromide). libretexts.orgucalgary.ca

It is important to note that the cleavage occurs specifically at the ethyl-oxygen bond and not the aryl-oxygen bond. The carbon atom on the benzene ring is sp² hybridized, making it resistant to SN2 attack. masterorganicchemistry.com Furthermore, the corresponding phenyl cation is highly unstable, precluding an SN1 pathway. wikipedia.org Even with an excess of the acidic reagent, the resulting phenol does not undergo further reaction to form an aryl halide. libretexts.orgucalgary.ca

| Reagent | Conditions | Products | Reaction Type |

| Hydroiodic Acid (HI) | Heat | 2-(N-ethylamino)phenol, Ethyl iodide | SN2 Ether Cleavage |

| Hydrobromic Acid (HBr) | Heat | 2-(N-ethylamino)phenol, Ethyl bromide | SN2 Ether Cleavage |

The primary purpose of cleaving the ethoxy group in this compound is to unmask the phenolic hydroxyl group. The resulting 2-(N-ethylamino)phenol is a significantly more versatile intermediate for further functionalization. The hydroxyl group is a reactive site that can undergo a variety of chemical transformations that are not possible with the relatively inert ethoxy group.

Once the cleavage reaction is performed, the newly formed phenol can be used in several synthetic pathways:

Re-etherification: The phenol can be alkylated with different alkyl halides via reactions like the Williamson ether synthesis to introduce more complex or functionally diverse side chains.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters, which are important in various applications.

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. Its presence dramatically increases the reactivity of the aromatic ring, facilitating reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation at positions ortho or para to the hydroxyl group. This allows for the introduction of a wide range of substituents onto the aromatic core.

In essence, the cleavage of the ethoxy group is a strategic deprotection step that unlocks a wider array of possibilities for the chemical modification and elaboration of the this compound scaffold.

Development of Novel Heterocyclic Systems Incorporating this compound Moieties

The structure of this compound, containing a nucleophilic secondary amine and an activated aromatic ring, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. Through cyclization reactions, the aniline moiety can be incorporated into new ring structures, forming the core of important chemical classes like quinolines, benzimidazoles, and phenazines. These transformations often require the aniline to be modified in a preliminary step to introduce the necessary reactive groups for ring closure.

Quinolines: The quinoline (B57606) skeleton is a fundamental structure in many pharmaceuticals and natural products. nih.gov Several classic synthetic methods can be adapted to use this compound as a starting material. For instance, in the Doebner-von Miller reaction , an aniline derivative reacts with α,β-unsaturated aldehydes or ketones in the presence of a strong acid and an oxidizing agent to form a substituted quinoline. nih.gov By reacting this compound under these conditions, a 1-ethyl-8-ethoxy-substituted quinoline could be synthesized.

Benzimidazoles: Benzimidazoles are another class of heterocycles with significant biological activity. nih.gov Their synthesis typically involves the condensation of an o-phenylenediamine (B120857) (a benzene ring with two adjacent amino groups) with an aldehyde or carboxylic acid. nih.gov To utilize this compound for this purpose, a second nitrogen-containing group must be introduced ortho to the existing amino group. This can be achieved through a two-step process: nitration of the aromatic ring, followed by the chemical reduction of the nitro group to an amine. The resulting 3-ethoxy-N¹-ethylbenzene-1,2-diamine can then be cyclized with various aldehydes to yield a range of 1-ethyl-4-ethoxy-2-substituted-1H-benzimidazoles. mdpi.compcbiochemres.com

Phenazines: Phenazines are polycyclic aromatic compounds containing two nitrogen atoms. guidechem.com Their synthesis can be accomplished through the oxidative cyclization of N-substituted-o-phenylenediamines. researchgate.net A common route involves the condensation of an aniline derivative with a nitroaromatic compound, followed by reduction of the nitro group and subsequent oxidative ring closure. researchgate.net For example, this compound could be reacted with a suitable nitroarene, followed by reduction and oxidation to form a substituted phenazine (B1670421) derivative, leveraging the core structure of the original aniline.

| Target Heterocycle | Synthetic Strategy | Necessary Precursor from this compound | Key Reagents for Cyclization |

| Quinolines | Doebner-von Miller Reaction | This compound (direct use) | α,β-Unsaturated aldehyde/ketone, Acid (e.g., HCl), Oxidant (e.g., arsenic pentoxide) |

| Benzimidazoles | Condensation/Cyclization | 3-ethoxy-N¹-ethylbenzene-1,2-diamine | Aldehyde (R-CHO) or Carboxylic Acid (R-COOH), Acid catalyst |

| Phenazines | Oxidative Cyclization | N-(2-amino-6-ethoxyphenyl)-N-ethylaniline | Oxidizing agent (e.g., FeCl₃) |

Advanced Spectroscopic and Analytical Investigations for Mechanistic Elucidation

In-Situ Spectroscopic Techniques for Monitoring Reaction Progress

In-situ spectroscopy involves the real-time analysis of a chemical reaction within its reaction vessel, without the need for sampling. spectroscopyonline.com This approach offers significant advantages over traditional offline analysis, as it allows for the detection of short-lived or unstable intermediates that might otherwise be missed. spectroscopyonline.com By continuously monitoring changes in the concentrations of reactants, intermediates, and products, researchers can gather detailed kinetic data and gain profound insights into the reaction pathway. frontiersin.org Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are particularly powerful tools for in-situ monitoring. spectroscopyonline.com

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally informative technique for tracking the progress of homogeneous reactions, such as the N-alkylation of anilines to form 2-ethoxy-N-ethylaniline. acs.org By placing the reaction mixture directly within the NMR spectrometer, spectra can be acquired at regular intervals, providing a series of snapshots of the reaction's composition over time.

The analysis focuses on the changes in the chemical shifts and integrals of specific proton (¹H) or carbon (¹³C) signals corresponding to the starting materials, intermediates, and the final product. For instance, in a potential synthesis of this compound from 2-ethoxyaniline and an ethylating agent, one would monitor the disappearance of the N-H proton signal of the starting aniline (B41778) and the simultaneous appearance of new signals corresponding to the N-ethyl group in the product. The observation of unique signals that appear and then disappear during the reaction can signify the presence of transient intermediates, such as an imine or a coordinated catalyst complex. acs.org Kinetic analysis of the signal integrals allows for the determination of reaction rates and orders, which are essential for validating a proposed mechanism. acs.org

Table 1: Hypothetical ¹H NMR Data for Monitoring the Synthesis of this compound This table illustrates representative chemical shifts (δ) in ppm for key species in a hypothetical reaction mixture. Actual values may vary based on the solvent and specific reaction conditions.

| Species | Functional Group | Representative Chemical Shift (δ, ppm) | Observation During Reaction |

| 2-ethoxyaniline (Reactant) | -NH₂ | 3.5 - 4.5 | Integral decreases over time |

| 2-ethoxyaniline (Reactant) | Ar-H | 6.7 - 7.2 | Signal pattern changes |

| Ethylating Agent (e.g., Ethyl Bromide) | -CH₂Br | 3.4 - 3.6 | Integral decreases over time |

| Imine Intermediate | -N=CH- | 7.5 - 8.5 | Appears and then disappears |

| This compound (Product) | -NH -CH₂- | 3.0 - 3.5 | Integral increases over time |

| This compound (Product) | -NH-CH₂ CH₃ | 3.2 - 3.6 | Integral increases over time |

| This compound (Product) | -O-CH₂ CH₃ | 4.0 - 4.2 | Integral increases over time |

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide real-time information about the functional groups present in a reaction mixture. nih.govsepscience.com These methods are readily implemented in-situ using fiber-optic probes, making them highly suitable for process monitoring. spectroscopyonline.com

IR spectroscopy relies on the absorption of infrared radiation by molecules, which occurs when there is a change in the dipole moment during a vibration. nih.gov It is particularly sensitive to polar functional groups. In the synthesis of this compound, IR can effectively monitor:

The disappearance of the N-H stretching vibrations (around 3300-3500 cm⁻¹) of the primary amine in 2-ethoxyaniline.

The appearance of the secondary amine N-H stretch (around 3300-3500 cm⁻¹, typically weaker and sharper) in the product.

Changes in the C-N stretching region (around 1250-1350 cm⁻¹).

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. sepscience.com A vibrational mode is Raman-active if it involves a change in the molecule's polarizability. nih.gov It is highly effective for monitoring non-polar bonds and symmetric vibrations, providing complementary data to IR spectroscopy. sepscience.com For example, it can be used to monitor the C=C stretching vibrations within the aromatic ring, which may shift slightly upon substitution, or to track specific catalyst modes if a homogeneous catalyst is used.

Table 2: Key Vibrational Frequencies for Monitoring Synthesis of this compound This table provides typical wavenumber ranges (cm⁻¹) for relevant functional groups.

| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Mechanistic Insight |

| Primary Amine (-NH₂) | N-H Stretch | IR, Raman | 3300 - 3500 | Disappearance indicates consumption of starting material |

| Secondary Amine (-NH-) | N-H Stretch | IR, Raman | 3300 - 3500 | Appearance indicates product formation |

| Alkene (Aromatic) | C=C Stretch | IR, Raman | 1450 - 1600 | Changes can indicate electronic effects of substitution |

| C-N Bond | C-N Stretch | IR | 1250 - 1350 | Appearance/shift indicates formation of new C-N bond |

| Imine Intermediate (-C=N-) | C=N Stretch | IR, Raman | 1640 - 1690 | Transient peak would confirm an imine pathway |

Mass Spectrometry for Tracing Reaction Byproducts and Intermediates

Mass spectrometry (MS) is an indispensable tool for identifying the components of a complex reaction mixture by measuring their mass-to-charge ratio (m/z). When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the detection and identification of not only the main products but also low-concentration intermediates and byproducts.

In mechanistic studies of this compound synthesis, aliquots can be taken from the reaction at various times and analyzed. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often used because they tend to keep the molecule intact, providing the molecular weight of the species. For example, the hydrolysis of a starting material or intermediate could be identified by the presence of an unexpected ion in the mass spectrum. elsevierpure.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of an unknown byproduct or intermediate, greatly aiding in its structural identification. This is critical for understanding side reactions, such as over-alkylation (formation of a tertiary amine), dimerization, or reactions with solvent.

Table 3: Hypothetical Mass Spectrometry Data for Reaction Monitoring Based on a synthesis from 2-ethoxyaniline and an ethylating agent.

| Compound | Formula | Role | Expected [M+H]⁺ (m/z) |

| 2-ethoxyaniline | C₈H₁₁NO | Reactant | 138.0919 |

| This compound | C₁₀H₁₅NO | Product | 166.1232 |

| Imine Intermediate (from acetaldehyde) | C₁₀H₁₃NO | Intermediate | 164.1075 |

| 2-ethoxy-N,N-diethylaniline | C₁₂H₁₉NO | Byproduct | 194.1545 |

Chromatographic Methods for Purity Assessment in Mechanistic Studies

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are central to mechanistic studies for quantifying the components of a reaction mixture over time. While spectroscopy provides structural information, chromatography excels at separating the components and providing precise concentration data, which is necessary for detailed kinetic analysis. acs.org

For a reaction producing this compound, a suitable HPLC method would be developed to separate the starting material (e.g., 2-ethoxyaniline), the product, and any potential byproducts. By running samples taken at different reaction times and comparing the peak areas to those of known standards, a concentration profile for each species can be constructed. This data is then used to:

Determine the reaction rate.

Establish the order of the reaction with respect to each reactant.

Validate or refute a proposed kinetic model.

Assess the purity of the product at any given time, helping to optimize reaction conditions to maximize selectivity.

This quantitative data is complementary to the qualitative and structural information provided by in-situ spectroscopy, forming a comprehensive picture of the reaction mechanism.

Table 4: Illustrative HPLC Data for Kinetic Analysis Hypothetical data showing the evolution of peak areas (proportional to concentration) over time.

| Time (minutes) | Peak Area (Reactant) | Peak Area (Product) | Peak Area (Byproduct) |

| 0 | 1,540,000 | 0 | 0 |

| 10 | 1,125,000 | 380,000 | 15,000 |

| 30 | 650,000 | 795,000 | 48,000 |

| 60 | 280,000 | 1,110,000 | 95,000 |

| 120 | 55,000 | 1,290,000 | 160,000 |

Computational Chemistry and Theoretical Studies on 2 Ethoxy N Ethylaniline

Electronic Structure Calculations and Molecular Orbitals

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Calculations provide detailed information about electron distribution and the energies of molecular orbitals, particularly the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Density Functional Theory (DFT) is a robust method for studying the electronic properties of aniline (B41778) derivatives, balancing computational cost with accuracy. DFT methods, such as M06-2X or B3LYP, paired with basis sets like 6-311++G(3df,2p), are commonly used to perform geometry optimizations and frequency calculations. mdpi.com For 2-ethoxy-N-ethylaniline, DFT would be applied to determine its most stable three-dimensional structure and to calculate key electronic parameters.

The primary outputs of such calculations include:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles for the molecule in its lowest energy state.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The lone pairs on the nitrogen and oxygen atoms are expected to be regions of high negative potential.

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. In substituted anilines, the HOMO is typically localized on the aromatic ring and the nitrogen atom, while the LUMO is distributed over the aromatic system.

| Parameter | Typical Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | ~2.0 D | Indicates overall polarity of the molecule. |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without reliance on empirical parameters. These methods can provide a more rigorous description of the electronic configuration than DFT, albeit at a higher computational expense. For substituted anilines, ab initio calculations have been used to refine ground state geometries and conformational energies. colostate.edu An MP2 calculation, for example, would offer a higher level of theory for electron correlation, providing more accurate energy values and a more detailed picture of the electronic structure compared to standard DFT approaches.

Conformational Analysis and Intramolecular Interactions

The flexibility of the N-ethyl and 2-ethoxy substituents allows this compound to exist in multiple conformations (rotamers). lumenlearning.com Conformational analysis involves mapping the potential energy surface as a function of the rotation around single bonds, such as the C(ring)-N, N-C(ethyl), C(ring)-O, and O-C(ethyl) bonds.

Computational studies on similar molecules, like 2-ethylaniline (B167055) and ortho-substituted N,N-diacylanilines, have shown that:

Ethyl Group Torsion: The rotation of the ethyl group relative to the plane of the aromatic ring leads to different stable conformers. The potential energy surface for this rotation can be mapped computationally to identify the lowest energy orientations. colostate.edu

Steric Effects: The presence of the ortho-ethoxy group is expected to cause significant steric hindrance. This effect can twist the N-ethylamino group out of the plane of the benzene (B151609) ring. DFT calculations on ortho-substituted systems have shown that the amide and aryl planes can be nearly perpendicular, with torsion angles ranging from 72° to 112°. A similar effect would be anticipated for this compound, influencing its conjugation and electronic properties.

Intramolecular Interactions: Weak intramolecular hydrogen bonds, such as C-H···N or C-H···O, can stabilize certain conformations. These interactions can be identified and characterized by analyzing the calculated molecular geometry and electron density.

| Rotatable Bond | Description of Conformation | Potential Stabilizing Interaction |

|---|---|---|

| C(aryl)-N | Rotation of the N-ethyl group relative to the ring. | Steric repulsion with the ortho-ethoxy group likely forces a non-planar conformation. |

| C(aryl)-O | Rotation of the ethoxy group relative to the ring. | Potential for weak C-H···O interaction with the N-ethyl group. |

| N-C(ethyl) | Rotation of the ethyl group's methyl moiety. | Gauche and anti conformations relative to the aniline ring. |

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling is instrumental in predicting the reactivity of a molecule and the selectivity of its reactions. By calculating various reactivity descriptors derived from DFT, one can identify the most probable sites for chemical attack. mdpi.com

For this compound, key applications include:

Electrophilic Aromatic Substitution: The aniline moiety is strongly activating, directing electrophiles to the ortho and para positions. The MEP and Fukui functions can quantify this. The para position (relative to the N-ethylamino group) is likely the most nucleophilic site, as the ortho position is sterically hindered by the ethoxy group.

Nucleophilicity of the Nitrogen Atom: The nitrogen atom is a primary site of nucleophilicity, making the molecule susceptible to reactions like N-alkylation. mdpi.com Computational studies on similar N-alkylation reactions have shown that the calculated nucleophilicity index can successfully predict the major product in cases of competing reaction sites. mdpi.com

Radical Reactions: In reactions involving radicals, such as with atmospheric hydroxyl (OH) radicals, computational studies can predict which hydrogen atoms are most susceptible to abstraction. Studies on 4-methyl aniline show that H-abstraction from the -NH group is a favorable pathway. mdpi.com

| Descriptor | Method of Calculation | Predicted Reactivity for this compound |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | DFT | Negative potential on N, O, and the para-carbon of the ring, indicating sites for electrophilic attack. |

| Fukui Functions (f-, f+) | DFT (analysis of electron density) | Identifies specific atoms most susceptible to nucleophilic (f+) and electrophilic (f-) attack. |

| Global Nucleophilicity Index (N) | Based on HOMO energy | Quantifies the overall nucleophilic character of the molecule. mdpi.com |

Transition State Characterization for Key Reactions

Understanding a chemical reaction mechanism requires the identification of the transition state (TS)—the highest energy point along the reaction pathway. ucsb.edu Computational chemistry is essential for locating and characterizing these transient structures. ims.ac.jp

The general procedure involves:

Locating the TS: Algorithms are used to search the potential energy surface for a first-order saddle point, which corresponds to the TS. ucsb.edu

Frequency Calculation: A vibrational frequency calculation is performed on the optimized TS geometry. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). mdpi.comvcu.edu

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed to follow the reaction path downhill from the TS to confirm that it connects the intended reactants and products. vcu.edu

For a reaction involving this compound, such as electrophilic substitution at the para-position, computational chemists would model the interaction with an electrophile, locate the corresponding sigma-complex intermediate, and characterize the transition states leading to and from this intermediate. This approach provides activation energies, which are crucial for calculating theoretical reaction rates using Transition State Theory (TST). mdpi.com

Applications and Advanced Materials Chemistry Incorporating 2 Ethoxy N Ethylaniline Scaffolds

Role as an Intermediate in Complex Organic Synthesis

The chemical reactivity of the 2-ethoxy-N-ethylaniline molecule, particularly the nucleophilicity of the secondary amine and the potential for electrophilic substitution on the activated benzene (B151609) ring, makes it a valuable intermediate. While specific, documented syntheses starting directly from this compound are specialized, its structural motifs are integral to several classes of industrial chemicals.

Synthesis of Agrochemical Intermediates

Aniline (B41778) derivatives are foundational to the agrochemical industry. Compounds such as 2-ethylaniline (B167055) are recognized as key intermediates in the synthesis of certain sterilants and herbicides. google.com The molecular framework of this compound is analogous to precursors used in creating a variety of agrochemicals, including fungicides, herbicides, and insecticides. mallakchemicals.com The introduction of the ethoxy and N-ethyl groups can modify the biological activity and selectivity of the final agrochemical product. However, specific examples detailing the direct application of this compound as a starting material for commercial agrochemicals are not extensively documented in publicly available literature.

Synthesis of Advanced Pharmaceutical Intermediates

In pharmaceutical development, aniline scaffolds are critical for building a wide array of therapeutic agents. mallakchemicals.com The synthesis of active pharmaceutical ingredients (APIs) often involves the use of functionalized anilines as starting points for constructing complex molecular architectures. sumitomo-chem.co.jpillinois.edu Reagents containing related structures, such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), have been utilized in the coupling of acyl-L-amino acids, a fundamental process in peptide chemistry. nih.gov While the general class of N-alkylanilines is important in drug synthesis, specific instances of this compound being used as a key intermediate for a named pharmaceutical compound are not widely reported in scientific databases.

Precursor for Advanced Dye Chromophores and Pigments

The synthesis of dyes and pigments is a classic application for aromatic amines. N-ethylaniline is an important intermediate for azo and triphenylmethane (B1682552) dyes. borsodchem.czgoogle.com The structure of this compound contains the necessary components to function as a dye precursor. The N-ethylamino group acts as a powerful auxochrome, a group that modifies the color and intensity of a chromophore. The 2-ethoxy group also functions as an auxochrome, further influencing the final color.

In the synthesis of azo dyes, this compound could be used as a coupling component. After diazotization of a primary aromatic amine, the resulting diazonium salt would be reacted with this compound. The electrophilic diazonium ion would attack the electron-rich aromatic ring of the aniline, typically at the para position to the strong activating N-ethylamino group, to form a highly conjugated azo compound, which is the basis of the dye's color. The specific shade would be fine-tuned by the electronic effects of both the N-ethyl and the ortho-positioned ethoxy groups.

Formation of Other Organic Compounds (e.g., Carbazole (B46965) Derivatives)

Carbazole and its derivatives are a significant class of nitrogen-containing heterocycles with applications ranging from pharmaceuticals to materials for organic electronics. niscpr.res.inijper.org Modern synthetic routes to carbazoles often involve intramolecular C-H amination or cyclization of substituted biphenyls. nih.gov For example, palladium-catalyzed reactions can form the C-N bond necessary to create the carbazole ring system from precursors like N-substituted aminophenylboronic ethers. nih.gov Other methods utilize the cyclization of azidobiphenyls or nitrobiphenyls. nih.gov

While it is chemically conceivable to devise a synthetic route to a substituted carbazole starting from this compound, for instance, through a reaction involving palladium-catalyzed C-H activation and subsequent cyclization, this specific transformation is not a commonly cited method in the literature. The existing prominent methods for carbazole synthesis typically start from different precursors. niscpr.res.innih.govresearchgate.net

Utilization in Polymer Chemistry

Substituted anilines are important monomers for the synthesis of conducting polymers, where the substituents are used to modulate the properties of the final material, such as solubility, processability, and conductivity.

Monomer in the Synthesis of Specialty Polymers (e.g., Polyanilines)

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. ntu.edu.twnih.gov The polymerization of aniline is typically an oxidative process, using an oxidizing agent like ammonium (B1175870) persulfate (APS) in an acidic medium. nih.gov The properties of PANI can be significantly altered by using substituted aniline monomers.

The presence of an N-alkyl group, such as the N-ethyl group in this compound, generally enhances the solubility of the resulting polymer in common organic solvents, which is a major advantage over the largely insoluble parent PANI. escholarship.org However, the steric hindrance from the N-alkyl group can sometimes lower the electrical conductivity and may affect the polymerization kinetics. escholarship.org The electron-donating nature of the ethyl substituent on the nitrogen atom can stabilize cation free radical intermediates that form during polymerization. escholarship.org

Similarly, substituents on the aromatic ring, like the 2-ethoxy group, also influence the polymer's characteristics. Electron-donating groups such as methoxy (B1213986) or ethoxy can affect the electronic structure and morphology of the polymer. The polymerization of related monomers like 2-ethylaniline has been studied, yielding polymers with electrical conductivities in the range of 10⁻⁴ to 10⁻⁷ S/cm. niscpr.res.in The thermal stability of such substituted polyanilines is also a key feature, with significant weight loss often occurring at temperatures around 400-500°C. niscpr.res.in

The chemical oxidative polymerization of this compound would proceed to form poly(this compound), a specialty polymer with properties tailored by its dual substitution pattern.

Table 1: Comparison of Properties of Substituted Polyanilines This table presents data for polymers derived from structurally related monomers to infer the expected properties of poly(this compound).

| Monomer | Polymerization Method | Resulting Polymer | Key Properties | Reference(s) |

| 2-Ethylaniline | Chemical/Electrochemical Oxidation | Poly(2-ethylaniline) | Electrical Conductivity: 10⁻⁴ - 10⁻⁷ S/cm; Paramagnetic behavior; Thermally stable up to ~400°C. | niscpr.res.in |

| N-Ethylaniline | Chemical Oxidation | Poly(N-ethylaniline) (PNEA) | Enhanced solubility in organic solvents; Forms copolymers with aniline to tune properties. | escholarship.org |

| Aniline/N-Ethylaniline | Chemical Co-polymerization | Poly(aniline-co-N-ethylaniline) | Morphology and composition are dependent on monomer feed ratio; N-ethylaniline is more reactive than aniline. | escholarship.org |

Modifying Agent for Polymer Properties

Aniline derivatives are pivotal in the development of advanced polymers, particularly in the realm of conductive polymers. While direct studies on this compound are scarce, research on analogous compounds such as N-ethylaniline and 2-ethylaniline provides insight into its potential as a polymer modifying agent. These derivatives are often employed as monomers or co-monomers in the synthesis of polyanilines, a class of conducting polymers with applications in sensors, anti-corrosion coatings, and electronic devices.

The incorporation of substituents on the aniline ring, such as the ethoxy and ethyl groups found in this compound, can significantly influence the properties of the resulting polymer. The ethyl group on the nitrogen atom, for instance, can enhance the solubility of the polymer in organic solvents, facilitating its processing and the formation of films and composites. The ethoxy group at the ortho position can influence the electronic properties and the morphology of the polymer chains, potentially leading to materials with tailored conductivity and thermal stability.

For example, studies on poly(N-ethylaniline) have demonstrated that the presence of the N-ethyl group improves solubility compared to the parent polyaniline. Furthermore, the formation of composites by polymerizing N-ethylaniline in the presence of inorganic materials like talc (B1216) has been shown to produce conductive materials with enhanced thermal stability.

Table 1: Potential Effects of this compound Incorporation on Polymer Properties (Hypothetical)

| Property | Potential Effect of this compound | Rationale based on Analogous Compounds |

| Solubility | Increased | The N-ethyl group is known to enhance solubility in organic solvents. |

| Conductivity | Modified | The ethoxy group can alter the electronic nature of the polymer backbone. |

| Thermal Stability | Potentially Enhanced | Incorporation into composite materials can improve thermal properties. |

| Processability | Improved | Enhanced solubility facilitates easier processing and film formation. |

Application as a Ligand in Organometallic Chemistry and Catalysis

The nitrogen atom of the aniline moiety and the potential for chelation involving the ethoxy group suggest that this compound could serve as a ligand in organometallic chemistry. Ligands are crucial components of catalysts, influencing their activity, selectivity, and stability.

Chelation Properties and Metal Complex Formation

The presence of both a nitrogen and an oxygen donor atom in this compound introduces the possibility of it acting as a bidentate ligand, forming a stable chelate ring with a metal center. This chelation can lead to the formation of well-defined and stable metal complexes. The steric bulk provided by the ethyl and ethoxy groups can also play a significant role in determining the coordination geometry and the number of ligand molecules that can bind to a metal.

While no specific metal complexes of this compound are prominently featured in the literature, the broader class of aniline derivatives is known to coordinate with a variety of transition metals. The stability and electronic properties of these complexes are highly dependent on the nature of the substituents on the aniline ring.

Catalytic Activity of this compound-Derived Ligands in Organic Transformations

Metal complexes bearing aniline-type ligands have been explored as catalysts in a range of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to modulate the reactivity of the metal center. For instance, electron-donating groups on the ligand can increase the electron density on the metal, which can be beneficial for certain catalytic steps, such as oxidative addition. Conversely, sterically bulky ligands can create a specific coordination environment that favors certain reaction pathways, leading to high selectivity.

Given the structural features of this compound, its metal complexes could potentially find applications in catalysis. The bidentate coordination could impart stability to the catalytic species, while the electronic and steric effects of the substituents could be leveraged to control the outcome of catalytic reactions. However, without experimental data, the specific catalytic applications of this compound-derived ligands remain speculative.

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study and application of chemical compounds, and 2-ethoxy-N-ethylaniline is no exception. These computational tools can accelerate discovery and optimization processes by predicting molecular properties, modeling reaction outcomes, and identifying novel applications.

Machine learning models, particularly quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, can be developed to predict the biological activities and physicochemical properties of a vast library of substituted anilines, including this compound. acs.orgnih.gov By training algorithms on existing data, researchers can forecast properties such as toxicity, reactivity, and solubility without the need for extensive laboratory experiments. acs.org For instance, a model could be trained to predict the potential of this compound derivatives as pharmaceutical intermediates or as monomers for specialty polymers. researchgate.netopenpr.com

Furthermore, AI can be instrumental in designing and optimizing the synthesis of this compound. beilstein-journals.org ML algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions—such as catalyst, solvent, temperature, and pressure—for maximizing yield and minimizing byproducts. bohrium.comresearchgate.net This approach can significantly reduce the time and resources spent on traditional trial-and-error experimentation. semanticscholar.org

| Derivative of this compound | Predicted Property | Predicted Value | Potential Application |

| 4-nitro-2-ethoxy-N-ethylaniline | Mutagenicity | High | Intermediate for dye synthesis |

| 2-ethoxy-N-ethyl-4-fluoroaniline | Receptor Binding Affinity | Moderate | Pharmaceutical scaffold |

| 2-ethoxy-N-ethyl-3-methylaniline | Polymerization Reactivity | High | Monomer for conductive polymers |

This table is for illustrative purposes to demonstrate the potential output of AI/ML models.

High-Throughput Experimentation in Reaction Discovery and Optimization

High-throughput experimentation (HTE) is a powerful methodology that enables the rapid screening of a large number of experimental conditions in parallel. nih.gov For this compound, HTE can be employed to accelerate the discovery of novel synthetic routes and to efficiently optimize existing ones.

The synthesis of this compound typically involves the N-alkylation of 2-ethoxyaniline. HTE platforms can be used to screen a wide array of catalysts, solvents, bases, and reaction temperatures to identify the most efficient and selective conditions for this transformation. nih.govnih.govacs.org For example, a 96-well plate setup could be used to test various transition metal catalysts and ligands for the N-alkylation reaction, allowing for the rapid identification of a catalyst system that provides high yields under mild conditions. rsc.org

Design of Experiments (DoE) is a statistical tool often used in conjunction with HTE to systematically explore the reaction space and identify the optimal combination of parameters. researchgate.netacsgcipr.orgbohrium.com By using DoE, researchers can not only find the best conditions but also understand the interactions between different variables, leading to a more robust and scalable process. mdpi.com

Table 2: Hypothetical High-Throughput Screening Results for the N-Alkylation of 2-ethoxyaniline

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂/XPhos | Toluene | 100 | 85 |

| CuI/L-proline | DMSO | 80 | 72 |

| Ru-Macho-BH | THF | 60 | 92 |

| Mn(CO)₅Br | Dioxane | 110 | 78 |

This table represents a simplified output from a hypothetical HTE campaign.

Automated synthesis platforms can further enhance the capabilities of HTE by integrating robotic systems for reaction setup, monitoring, and analysis. youtube.comscripps.edu Such platforms can operate continuously, generating vast amounts of data that can be fed back into AI/ML models to refine predictions and guide subsequent rounds of experimentation.

Exploration of Sustainable Applications and Circular Economy Principles

The principles of green chemistry and the circular economy are increasingly guiding chemical research and development. Future research on this compound will likely focus on developing more sustainable synthetic methods and exploring its applications in environmentally benign materials.

Traditional methods for synthesizing anilines can involve harsh reagents and generate significant waste. researchgate.net Research into greener synthetic routes for this compound could explore the use of biocatalysts, such as enzymes, which can operate under mild conditions and with high selectivity. nih.govresearchgate.net Additionally, developing synthetic pathways that utilize renewable feedstocks would align with the goals of sustainable chemistry. nih.gov

In the context of a circular economy, this compound could serve as a building block for recyclable or biodegradable polymers. mdpi.com Aniline (B41778) derivatives are already used in the production of various polymers, and research could focus on designing polymers based on this compound that can be easily depolymerized back to their monomeric units for reuse. acs.orgnih.govmdpi.com The specific functional groups of this compound could be leveraged to impart desirable properties, such as conductivity or specific binding capabilities, to these sustainable materials. rsc.org

The versatility of aniline derivatives in various industries, including pharmaceuticals, agrochemicals, and dyes, also presents opportunities for integrating them into circular value chains. openpr.comcoherentmarketinsights.comacs.org For example, developing biodegradable agrochemicals from this compound could reduce their environmental persistence.

Advanced Characterization Techniques for In-Depth Structural and Electronic Analysis

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced characterization techniques, often coupled with computational chemistry, can provide unprecedented insights into its molecular architecture and behavior.

Spectroscopic techniques such as two-dimensional nuclear magnetic resonance (2D-NMR), X-ray crystallography, and advanced mass spectrometry can provide detailed information about the precise three-dimensional structure and connectivity of this compound and its derivatives. nih.govrsc.org In-situ monitoring of reactions using techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about reaction kinetics and the formation of intermediates, which is invaluable for process optimization. spectroscopyonline.commt.comrsc.org

Computational chemistry, particularly density functional theory (DFT), can be used to model the electronic structure of this compound. These calculations can predict spectroscopic properties, reaction mechanisms, and the energies of different molecular conformations. mdpi.com The combination of experimental and computational approaches provides a powerful toolkit for a deep and comprehensive analysis of the molecule.

Table 3: Advanced Characterization Techniques and Their Potential Insights for this compound

| Technique | Information Gained |

| 2D-NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals; through-bond correlations. |

| X-ray Crystallography | Precise bond lengths, bond angles, and solid-state packing. |

| In-situ FTIR/Raman | Real-time monitoring of reactant consumption and product formation. |

| DFT Calculations | Molecular orbital energies, electron density distribution, predicted reactivity sites. |

By embracing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a versatile platform for innovation in a data-rich and sustainability-conscious future.

Q & A

Q. What statistical approaches are critical for interpreting inconsistent biological or catalytic data involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.